
2-Amino-3,4-dichloro-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,4-dichloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H7Cl2NO2. This compound is characterized by the presence of an amino group, two chlorine atoms, and a methyl group attached to a benzoic acid core. It is a derivative of benzoic acid and is of interest in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4-dichloro-5-methylbenzoic acid typically involves the chlorination of 2-Amino-3-methylbenzoic acid. The process begins with the nitration of m-toluic acid to form 2-nitro-3-methylbenzoic acid. This intermediate is then subjected to a hydrogenation reduction reaction in the presence of a hydrogenation catalyst to yield 2-Amino-3-methylbenzoic acid. Finally, chlorination is carried out using a chlorination reagent such as N-chlorosuccinimide in the presence of benzoyl peroxide to introduce the chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials and efficient reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3,4-dichloro-5-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2-Amino-3,4-dichloro-5-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3,4-dichloro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can disrupt cellular processes by interacting with enzymes, receptors, and other proteins, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with only one chlorine atom.
2-Amino-3-bromo-5-methylbenzoic acid: Contains a bromine atom instead of chlorine.
2-Amino-6-methylbenzoic acid: Lacks chlorine atoms but has a similar benzoic acid core.
Uniqueness
2-Amino-3,4-dichloro-5-methylbenzoic acid is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and biological activity. The specific positioning of these chlorine atoms enhances its potential for various applications compared to similar compounds with fewer or different substituents.
Propriétés
Formule moléculaire |
C8H7Cl2NO2 |
|---|---|
Poids moléculaire |
220.05 g/mol |
Nom IUPAC |
2-amino-3,4-dichloro-5-methylbenzoic acid |
InChI |
InChI=1S/C8H7Cl2NO2/c1-3-2-4(8(12)13)7(11)6(10)5(3)9/h2H,11H2,1H3,(H,12,13) |
Clé InChI |
KXCGBTJDIYQQEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Cl)Cl)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



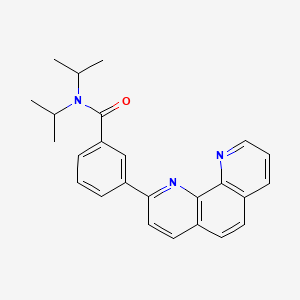

![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
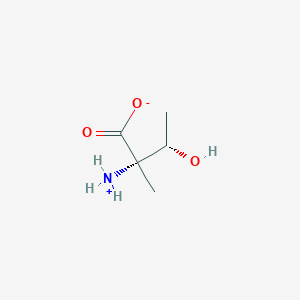
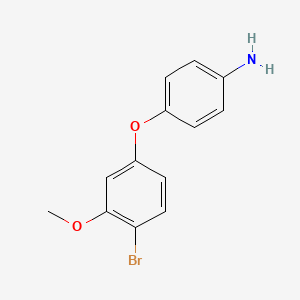

![2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol](/img/structure/B14773979.png)
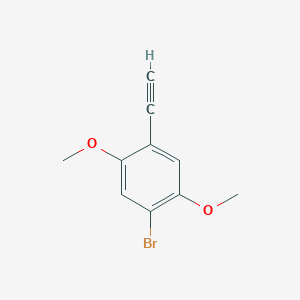

![1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine](/img/structure/B14774002.png)
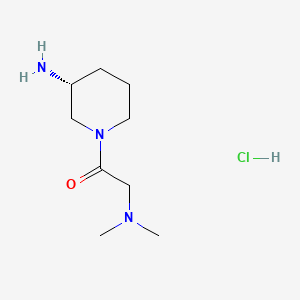
![5-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14774013.png)

